molecular formula C21H18N4O2S B11038929 N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11038929
M. Wt: 390.5 g/mol
InChI Key: LPFFCLZDWOVTOR-UHFFFAOYSA-N
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Description

"N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide" is a synthetic small molecule characterized by a benzothiazole core substituted with a pyrrole ring at the 2-position and a carboxamide group at the 6-position. The benzylamino-oxoethyl moiety attached to the carboxamide nitrogen introduces a flexible, polar side chain, which may enhance solubility and target binding interactions.

The synthesis of such compounds typically involves multi-step organic reactions, including amide coupling (e.g., between benzothiazole-carboxylic acid derivatives and aminoethyl intermediates) and functionalization of aromatic rings. For example, similar compounds in the evidence utilize benzylamine derivatives for side-chain modifications .

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[2-(benzylamino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C21H18N4O2S/c26-19(22-13-15-6-2-1-3-7-15)14-23-20(27)16-8-9-17-18(12-16)28-21(24-17)25-10-4-5-11-25/h1-12H,13-14H2,(H,22,26)(H,23,27)

InChI Key

LPFFCLZDWOVTOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of bioactive molecules, enabling comparisons based on substituents, pharmacological profiles, and synthetic routes.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Use Reference
N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide (Target) Benzothiazole 2-(1H-pyrrol-1-yl), 6-carboxamide with benzylamino Not explicitly stated
N-Benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)acetamide Acetamide Benzyl, dihydrobenzodioxin Immunoproteasome inhibition (β1i: 31%, β5i: 32%)
Methyl 2-(2-(benzylamino)-2-oxoacetamido)benzoate Benzoate Benzylamino-oxoacetamido Intermediate in drug synthesis
N-(1H-benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide Benzimidazole Pyridinylamino-acetamide Antidiabetic (α-glucosidase inhibition)
N-[3-(1H-Imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine Benzothiazole 6-methoxy, imidazolylpropylamine Antimicrobial/antifungal

Key Observations:

Core Structure Variations: The target compound’s benzothiazole-pyrrole scaffold distinguishes it from benzimidazole (e.g., ) or benzoate-based analogs (e.g., ). Benzothiazoles are known for their electron-deficient aromatic systems, which enhance interactions with biological targets like kinases or proteases.

Substituent Impact: The benzylamino-oxoethyl side chain in the target compound is structurally similar to intermediates in immunoproteasome inhibitors (e.g., β1i/β5i inhibitors in ). However, replacing the dihydrobenzodioxin group (as in ) with a pyrrole ring may alter selectivity or potency. Compounds with imidazole or pyridine substituents (e.g., ) exhibit enhanced hydrogen-bonding capacity, which correlates with antidiabetic or antimicrobial activities.

Synthetic Complexity :

  • The target compound requires precise regioselective functionalization of the benzothiazole ring, similar to derivatives in . In contrast, simpler acetamide derivatives (e.g., ) are synthesized via direct amidation, reducing synthetic challenges.

By contrast, analogs like and have well-documented inhibitory profiles.

Research Implications and Limitations

The structural uniqueness of "this compound" positions it as a candidate for further pharmacological screening. However, the lack of direct bioactivity data in the evidence necessitates comparative studies with validated analogs (e.g., β1i/β5i inhibitors in or α-glucosidase inhibitors in ). Computational modeling or high-throughput assays could elucidate its mechanism of action.

Biological Activity

N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is an organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and as a biochemical probe. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and related research.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • Benzothiazole moiety : Known for various biological activities.
  • Pyrrole ring : Contributes to the compound's reactivity.
  • Amide functional group : Enhances binding interactions with biological targets.

Its molecular formula is C21H18N4O2S, with a molecular weight of approximately 390.5 g/mol .

Research indicates that this compound interacts with specific receptors and enzymes in biological systems. These interactions may influence critical cellular processes such as:

  • Cell proliferation : The compound has shown potential to inhibit cancer cell growth.
  • Apoptosis : It may induce programmed cell death in malignant cells.

Molecular docking studies suggest that the compound binds effectively to target proteins involved in signaling pathways relevant to cancer .

Anticancer Activity

The compound has been investigated for its anticancer properties, demonstrating significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • IC50 values : Studies indicate IC50 values in the low micromolar range against lung cancer cell lines (e.g., HCC827 IC50 6.26 ± 0.33 μM) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The antimicrobial activity was evaluated using the broth microdilution method, aligning with CLSI guidelines .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals that this compound may possess unique biological activities due to its specific structural features. Below is a summary table comparing this compound with others:

Compound NameStructural FeaturesUnique Aspects
N-(2-{[1-(1H-indol-3-yl)propan-2-yl]amino}-2-oxoethyl)Contains indole moietyDifferent pharmacological profile
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazoleFeatures pyrazole ringDifferent reactivity patterns
N-[4-(4-Methylpiperazinyl)]benzothiazoleIncorporates piperazine groupDistinct pharmacokinetic properties

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Pathways : The synthesis involves multiple steps that integrate benzothiazole and pyrrole derivatives, enhancing its biological activity .
  • In Vitro Studies : Various in vitro studies have confirmed the cytotoxicity against different cancer cell lines, further supporting its potential use in cancer therapy.
  • Molecular Dynamics Simulations : These simulations have provided insights into the binding interactions between the compound and target proteins, elucidating its mechanism of action .

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